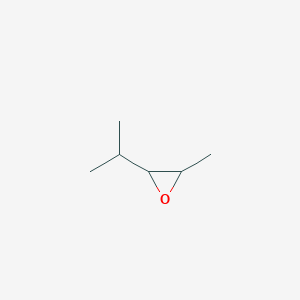![molecular formula C14H8N2O8S2 B075283 2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid CAS No. 1170-38-3](/img/structure/B75283.png)
2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid, commonly known as DTNB, is a chemical compound that is widely used in scientific research. DTNB is a yellow crystalline powder that is soluble in water and most organic solvents. It is a derivative of nitrobenzoic acid and is often used in biochemical assays to measure the concentration of thiol-containing compounds.
Mecanismo De Acción
DTNB reacts with thiol-containing compounds through a thiol-disulfide exchange reaction. The reaction involves the transfer of a sulfur atom from the thiol group to the disulfide bond in DTNB, producing a mixed disulfide product and 2-nitro-5-thiobenzoic acid. The yellow color produced by the reaction is due to the formation of the 2-nitro-5-thiobenzoic acid.
Efectos Bioquímicos Y Fisiológicos
DTNB has no known biochemical or physiological effects on its own. It is used primarily as a tool in biochemical assays to measure the concentration of thiol-containing compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DTNB in biochemical assays is its high sensitivity and specificity for thiol-containing compounds. It is also relatively easy to use and can be performed in a variety of sample types, including blood, urine, and tissue samples. One limitation of using DTNB is that it can be affected by interfering substances in the sample, such as proteins and other reducing agents.
Direcciones Futuras
There are several potential future directions for the use of DTNB in scientific research. One area of interest is the development of new assays that utilize DTNB to measure other types of compounds, such as reactive oxygen species and reactive nitrogen species. Another area of interest is the development of new methods for detecting thiol-containing compounds in vivo, which could have important applications in disease diagnosis and treatment. Finally, there is interest in exploring the potential use of DTNB in drug discovery and development, particularly in the development of new drugs that target thiol-containing enzymes and proteins.
Métodos De Síntesis
DTNB can be synthesized using a variety of methods. One common method involves the reaction of 2,4-dinitrochlorobenzene with sodium thiosulfate to produce 2,4-dinitrophenylthiosulfonic acid. This compound can then be reacted with 2-mercaptobenzoic acid to produce DTNB.
Aplicaciones Científicas De Investigación
DTNB is widely used in scientific research, particularly in the field of biochemistry. It is often used to measure the concentration of thiol-containing compounds, such as glutathione, in biological samples. DTNB reacts with thiol groups to produce a yellow-colored product that can be measured spectrophotometrically. This assay is commonly used in studies of oxidative stress, antioxidant activity, and redox signaling.
Propiedades
Número CAS |
1170-38-3 |
|---|---|
Nombre del producto |
2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid |
Fórmula molecular |
C14H8N2O8S2 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
2-[(2-carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid |
InChI |
InChI=1S/C14H8N2O8S2/c17-13(18)9-5-7(15(21)22)1-3-11(9)25-26-12-4-2-8(16(23)24)6-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20) |
Clave InChI |
DUXMDNPYAFSEDK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SSC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SSC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Otros números CAS |
1170-38-3 |
Sinónimos |
2,2'-Dithiobis(5-nitrobenzoic acid) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















